3-(1-(4-Chlorophenyl)-1H-pyrazol-4-yl)propanoic acid 3-(1-(4-Chlorophenyl)-1H-pyrazol-4-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1785101-52-1
VCID: VC2880396
InChI: InChI=1S/C12H11ClN2O2/c13-10-2-4-11(5-3-10)15-8-9(7-14-15)1-6-12(16)17/h2-5,7-8H,1,6H2,(H,16,17)
SMILES: C1=CC(=CC=C1N2C=C(C=N2)CCC(=O)O)Cl
Molecular Formula: C12H11ClN2O2
Molecular Weight: 250.68 g/mol

3-(1-(4-Chlorophenyl)-1H-pyrazol-4-yl)propanoic acid

CAS No.: 1785101-52-1

Cat. No.: VC2880396

Molecular Formula: C12H11ClN2O2

Molecular Weight: 250.68 g/mol

* For research use only. Not for human or veterinary use.

3-(1-(4-Chlorophenyl)-1H-pyrazol-4-yl)propanoic acid - 1785101-52-1

Specification

CAS No. 1785101-52-1
Molecular Formula C12H11ClN2O2
Molecular Weight 250.68 g/mol
IUPAC Name 3-[1-(4-chlorophenyl)pyrazol-4-yl]propanoic acid
Standard InChI InChI=1S/C12H11ClN2O2/c13-10-2-4-11(5-3-10)15-8-9(7-14-15)1-6-12(16)17/h2-5,7-8H,1,6H2,(H,16,17)
Standard InChI Key JBGFURPPUNHNRO-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N2C=C(C=N2)CCC(=O)O)Cl
Canonical SMILES C1=CC(=CC=C1N2C=C(C=N2)CCC(=O)O)Cl

Introduction

Chemical Structure and Basic Properties

3-(1-(4-Chlorophenyl)-1H-pyrazol-4-yl)propanoic acid is characterized by a pyrazole ring with a 4-chlorophenyl group attached at the N1 position and a propanoic acid chain at the C4 position. This structural arrangement confers specific chemical and biological properties to the molecule.

Molecular Characteristics

The compound features a molecular formula of C12H11ClN2O2 with a distinctive combination of functional groups: a pyrazole heterocycle, a chlorophenyl aromatic moiety, and a propanoic acid chain. The presence of these functional groups creates a molecule with balanced lipophilic and hydrophilic properties, making it suitable for various chemical reactions and biological interactions.

Physical Properties

Table 1: Physical and Chemical Properties of 3-(1-(4-Chlorophenyl)-1H-pyrazol-4-yl)propanoic acid

PropertyCharacteristic
Molecular FormulaC12H11ClN2O2
Molecular WeightApproximately 250 g/mol
Physical StateCrystalline solid at room temperature
SolubilityModerately soluble in organic solvents; limited water solubility
Hydrogen Bond Donors1 (carboxylic acid group)
Hydrogen Bond Acceptors4 (nitrogen atoms and oxygen atoms)
LogPEstimated 2.0-3.0 (indicating moderate lipophilicity)
Functional GroupsPyrazole ring, chlorophenyl group, carboxylic acid

Synthesis and Purification Methods

The synthesis of 3-(1-(4-Chlorophenyl)-1H-pyrazol-4-yl)propanoic acid requires careful consideration of regioselectivity due to the asymmetric nature of the pyrazole ring system.

Regiospecific Synthesis Approaches

Biological Activity and Applications

Antimicrobial Properties

Research into structurally related pyrazole compounds suggests that 3-(1-(4-Chlorophenyl)-1H-pyrazol-4-yl)propanoic acid may exhibit antimicrobial activity. Preliminary investigations have indicated potential antibacterial and antifungal properties for compounds in this structural class.

Table 2: Potential Antimicrobial Activity Profile

PropertyExpected Characteristics
Antibacterial ActivityModerate inhibitory effects against Gram-positive bacteria
Antifungal ActivityPotential activity against common pathogenic fungi
Structure-Activity RelationshipActivity influenced by the chlorophenyl moiety and heterocyclic core
Mechanism of ActionPossibly affects cell membrane integrity or metabolic pathways

Research Applications

The compound has significant potential across multiple scientific domains:

  • Medicinal Chemistry: As a lead compound for developing novel antimicrobial or anti-inflammatory agents

  • Synthetic Chemistry: As a building block for preparing more complex bioactive molecules

  • Chemical Biology: In studies investigating enzyme inhibition and receptor binding

  • Materials Science: In the development of specialty chemicals with defined properties

Structural Comparisons with Related Compounds

Comparisons with structurally related pyrazole derivatives provide valuable insights into the unique properties of 3-(1-(4-Chlorophenyl)-1H-pyrazol-4-yl)propanoic acid.

Comparative Analysis

Table 3: Structural Comparison with Related Pyrazole Derivatives

CompoundStructural RelationshipKey Differences
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acidPositional isomerContains methyl groups at C3/C5 positions; propanoic acid at N1 rather than C4 position
3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acidRelated derivativeFeatures methoxyphenyl at N1, chlorophenyl at C5, and propanoic acid at C3
3-(4-Fluoro-1H-pyrazol-1-yl)propanoic acidSimplified analogContains simpler fluoro-substituted pyrazole without the chlorophenyl group
3-[1-(4-sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acidFunctionalized analogContains sulfamoylphenyl and tolyl groups with different electronic properties

Crystal Structure Considerations

Research on related pyrazole derivatives has demonstrated that crystal packing and intermolecular interactions significantly influence their physical properties. Compounds such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid form hydrogen-bonded dimers through their carboxylic acid groups in the solid state . This property likely extends to 3-(1-(4-Chlorophenyl)-1H-pyrazol-4-yl)propanoic acid, potentially influencing its melting point, solubility, and crystallization behavior.

Analytical Characterization

Spectroscopic Analysis

Comprehensive characterization of 3-(1-(4-Chlorophenyl)-1H-pyrazol-4-yl)propanoic acid requires multiple analytical techniques. Based on studies of structurally similar compounds, the following spectroscopic features would be expected:

Table 4: Expected Spectroscopic Properties

TechniqueCharacteristic Features
1H NMRSignals for pyrazole C-H (δ ~7.5-8.5 ppm), aromatic protons (δ ~7.0-7.8 ppm), and propanoic acid chain (δ ~2.5-3.5 ppm)
13C NMRDistinctive signals for carboxyl carbon (δ ~175 ppm), pyrazole carbons (δ ~140-150 ppm), and aromatic carbons (δ ~125-135 ppm)
IR SpectroscopyStrong C=O stretching band (~1700 cm⁻¹), OH stretching (~3300-2500 cm⁻¹), and C=N stretching (~1600 cm⁻¹)
Mass SpectrometryMolecular ion peak at m/z ~250, with fragmentation patterns characteristic of chlorophenyl and pyrazole moieties

Structure-Activity Relationships

Key Structural Features

The biological activity of 3-(1-(4-Chlorophenyl)-1H-pyrazol-4-yl)propanoic acid likely depends on specific structural elements:

  • Chlorophenyl Group: Contributes to lipophilicity and potential binding interactions with biological targets

  • Pyrazole Ring: Provides a rigid, electron-rich scaffold for molecular recognition

  • Propanoic Acid Chain: Offers hydrogen bonding capability and potential for salt formation

Table 5: Structure-Activity Relationship Analysis

Structural ElementContribution to ActivityPotential Modification Strategies
Chlorophenyl GroupEnhances membrane penetration; affects receptor bindingVariation of halogen substituent position or type
Pyrazole RingProvides key binding interactions; influences electronic distributionModification of substitution pattern or incorporation of additional heteroatoms
Propanoic Acid ChainAffects solubility and hydrogen bonding capabilityAlteration of chain length or introduction of additional functional groups

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